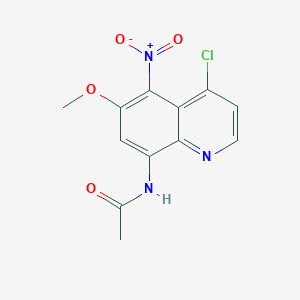
3,4-Ditert-butylcyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Ditert-butylcyclobut-3-ene-1,2-dione (DBCB) is a cyclic diketone compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DBCB is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 3,4-Ditert-butylcyclobut-3-ene-1,2-dione as an anticancer agent is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound has antioxidant properties and can scavenge free radicals. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the degradation of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The advantages of using 3,4-Ditert-butylcyclobut-3-ene-1,2-dione in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
将来の方向性
Future research on 3,4-Ditert-butylcyclobut-3-ene-1,2-dione could focus on its potential applications in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanism of action of this compound as an anticancer agent and its potential as an antioxidant. In material science, future research could focus on the synthesis of new polymers using this compound as a monomer.
合成法
3,4-Ditert-butylcyclobut-3-ene-1,2-dione can be synthesized by the oxidation of 3,4-Ditert-butylcyclobutene using various oxidizing agents such as KMnO4, H2O2, and NaIO4. The synthesis of this compound using KMnO4 as an oxidizing agent has been reported to be the most efficient method.
科学的研究の応用
3,4-Ditert-butylcyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block for the synthesis of various organic compounds such as β-lactams, pyrrolidines, and quinolines. In material science, this compound has been used as a monomer for the synthesis of various polymers such as polycarbonates and polyesters. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
特性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
3,4-ditert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h1-6H3 |
InChIキー |
NJXACQUMLRHVDZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=C(C(=O)C1=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




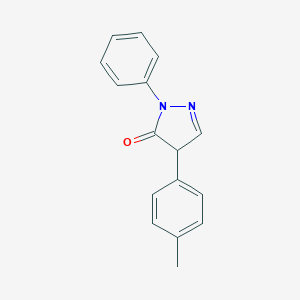
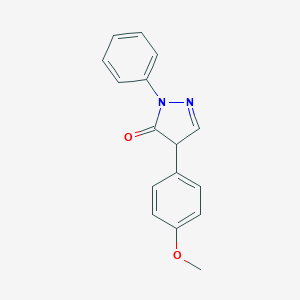

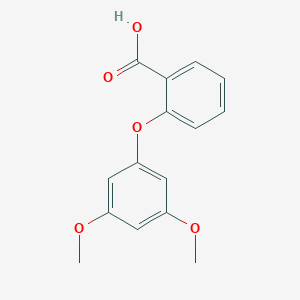



![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
![[(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B303281.png)
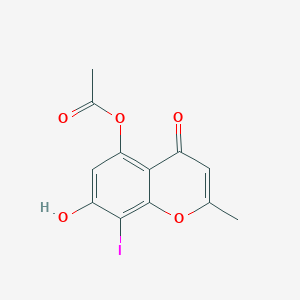
![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

